molecular formula C16H21NO4 B2612183 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone CAS No. 1396684-62-0

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone

Cat. No.: B2612183
CAS No.: 1396684-62-0
M. Wt: 291.347
InChI Key: ZYPLWIDFWWZPOG-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)(2-methoxyphenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include strong bases or acids to facilitate the cyclization reaction.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Researchers study this compound to understand its interactions with enzymes and other biological molecules, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A structurally similar compound with a different functional group.

    2-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

What sets (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone apart is its unique spirocyclic structure combined with the methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)20-10-16(11-21-15)8-17(9-16)14(18)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPLWIDFWWZPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CC=C3OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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